1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
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Overview
Description
1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups, including a fluoropyridine moiety, an azetidine ring, and a pyrrolidine-2,5-dione structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Fluoropyridine Moiety: The fluoropyridine component can be synthesized via the Baltz-Schiemann reaction, which involves the diazotization of 2-amino-5-nitropyridine followed by fluorination.
Azetidine Ring Formation: The azetidine ring can be constructed through cyclization reactions involving appropriate amine and halide precursors under basic conditions.
Coupling Reactions: The final step involves coupling the fluoropyridine and azetidine intermediates with pyrrolidine-2,5-dione using suitable coupling agents and reaction conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions, particularly at the fluorine position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and specificity, while the azetidine and pyrrolidine-2,5-dione structures contribute to the overall stability and activity of the compound. The exact pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione Derivatives: Compounds with similar pyrrolidine-2,5-dione structures but different substituents.
Fluoropyridine Derivatives: Compounds containing the fluoropyridine moiety with different functional groups.
Azetidine Derivatives: Compounds featuring the azetidine ring with various substituents.
Uniqueness: 1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is unique due to its combination of three distinct functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[[1-(5-fluoropyridine-3-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c15-11-3-10(4-16-5-11)14(21)17-6-9(7-17)8-18-12(19)1-2-13(18)20/h3-5,9H,1-2,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSYTMPGGWZTKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC(=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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